5-Fluoro-2-iodobenzonitrile
Overview
Description
5-Fluoro-2-iodobenzonitrile is an organic compound with the molecular formula C7H3FIN It is a halogenated benzonitrile, characterized by the presence of both fluorine and iodine atoms on the benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoro-2-iodobenzonitrile can be synthesized through various methods. One common approach involves the halogenation of 2-fluorobenzonitrile. The process typically includes the following steps:
Nitration: 2-Fluorotoluene is nitrated to form 2-fluoro-4-nitrotoluene.
Reduction: The nitro group is reduced to an amino group, yielding 2-fluoro-4-aminotoluene.
Diazotization: The amino group is diazotized and subsequently replaced with an iodine atom through a Sandmeyer reaction, resulting in 2-fluoro-4-iodotoluene.
Oxidation: The methyl group is oxidized to a nitrile group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Coupling: Palladium catalysts, bases (e.g., potassium phosphate), and solvents (e.g., toluene, ethanol).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, THF).
Major Products:
- Substituted benzonitriles
- Coupled products with various functional groups
- Aminobenzonitriles
Scientific Research Applications
5-Fluoro-2-iodobenzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It serves as a precursor for bioactive compounds and molecular probes.
Medicine: It is investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-fluoro-2-iodobenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards molecular targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
- 2-Fluoro-5-iodobenzonitrile
- 4-Fluoro-2-iodobenzonitrile
- 3-Fluoro-2-iodobenzonitrile
Comparison: 5-Fluoro-2-iodobenzonitrile is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This arrangement can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
5-fluoro-2-iodobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMCSVPQIRBNQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652932 | |
Record name | 5-Fluoro-2-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877868-92-3 | |
Record name | 5-Fluoro-2-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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